1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-8(9(17)18)14-15-16/h1-5H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGYSLOUFDNBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to interact with various enzymes and receptors.
Mode of Action
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity.
Biochemical Pathways
For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Pharmacokinetics
The trifluoromethyl group can potentially influence the pharmacokinetic properties of the compound, including its bioavailability.
Result of Action
Compounds with similar structures have been known to exhibit various biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group in the compound can potentially influence its environmental stability. Additionally, it’s noted that this compound may be toxic to aquatic life with long-lasting effects.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H6F3N3O2 |
| Molecular Weight | 257.17 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
| PubChem CID | 13900185 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent. The presence of the triazole ring is particularly noted for enhancing biological activity compared to similar compounds lacking this feature.
Antiproliferative Activity
Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study showed that a compound with a similar structure demonstrated an IC50 value of 9.6 μM against human microvascular endothelial cells (HMEC-1), indicating strong activity compared to other tested compounds .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in different biological contexts:
- Cancer Cell Lines :
- Synergistic Effects :
- In another investigation, the compound was tested for synergistic effects with existing antibiotics against multidrug-resistant bacterial strains. It was found to enhance the efficacy of β-lactam antibiotics when used in combination therapy, suggesting potential applications in treating resistant infections .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation. For example, it interacts with specific binding sites on proteins involved in cell signaling pathways related to cancer cell proliferation .
- Molecular Docking Studies : Computational studies have revealed that the triazole moiety engages in hydrogen bonding interactions with critical amino acids within target proteins, stabilizing the binding and enhancing inhibitory activity .
Scientific Research Applications
Medicinal Chemistry Applications
TFTCA has shown promise as a scaffold in drug discovery and development. Its triazole structure is known for biological activity, particularly in the following areas:
1. Antifungal Agents
- TFTCA derivatives have been synthesized and evaluated for antifungal activity against various pathogens. Research indicates that modifications to the triazole ring can enhance efficacy against resistant strains of fungi.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of TFTCA exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
2. Anticancer Activity
- The compound has been explored for its potential anticancer properties. Triazole-containing compounds are known to inhibit cell proliferation in several cancer cell lines.
Case Study :
In vitro studies reported in Cancer Letters showed that TFTCA derivatives induced apoptosis in breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .
Agricultural Applications
TFTCA is also being investigated for its role as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy.
1. Herbicidal Activity
- Research has indicated that TFTCA analogs can inhibit specific enzymes involved in plant growth.
Case Study :
Field trials conducted by agricultural scientists demonstrated that a formulation containing TFTCA significantly reduced weed biomass by 60% compared to controls .
Materials Science Applications
The unique properties of TFTCA make it suitable for use in materials science, particularly in the development of new polymers and coatings.
1. Polymer Synthesis
- TFTCA can act as a monomer or cross-linking agent in polymer chemistry, leading to materials with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 250 | 50 |
| Epoxy | 300 | 70 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The activity and physicochemical properties of triazole-carboxylic acid derivatives are highly dependent on substituent patterns. Key analogs include:
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure: A 2-aminophenyl group replaces the 3-CF₃-phenyl group.
- Activity : Exhibits potent antibacterial activity against Gram-positive, Gram-negative pathogens (e.g., Vibrio cholerae) due to its kinked conformation, where the phenyl and triazole rings are perpendicular, optimizing target binding .
- Synthesis: Prepared via CuAAC between 2-aminophenyl azide and propiolic acid .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Features a 4-Cl-phenyl group and a -CF₃ group at the triazole’s 5-position.
- Activity : Demonstrates antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%, a measure of growth inhibition). The -CF₃ group enhances lipophilicity, improving cell membrane penetration .
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Adds a methyl group at the triazole’s 5-position.
7-[1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methoxy]-chrysin (Compound 1c)
- Structure: A triazole-4-methoxy group linked to chrysin (a flavonoid) with a 3-fluorophenyl substituent.
- Activity : Shows enhanced anticancer activity against MGC-803 gastric cancer cells compared to parent compounds, highlighting the role of fluorine in boosting bioactivity .
Q & A
Q. What are the standard synthetic protocols for 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. This method involves reacting an alkyne derivative (e.g., ethyl propiolate) with a substituted azide (e.g., 3-(trifluoromethyl)phenyl azide) under mild conditions (room temperature, aqueous/organic solvent mixtures). Yields can exceed 80% with optimized catalyst loading (e.g., 10 mol% CuSO₄·5H₂O and sodium ascorbate). Post-synthesis hydrolysis of the ester intermediate yields the carboxylic acid derivative .
Q. How is the compound characterized to confirm structural integrity?
Key characterization techniques include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : For molecular weight confirmation (expected [M+H]⁺ at m/z 316.21).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1120 cm⁻¹ (C-F stretch) are diagnostic .
- X-ray Crystallography : Resolves bond angles and crystallographic packing influenced by the trifluoromethyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization involves:
- Solvent Screening : Mixtures of tert-butanol/water enhance Cu(I) catalyst solubility and reaction homogeneity.
- Temperature Control : Maintaining 25–30°C prevents side reactions.
- Purification Strategies : Use of reverse-phase chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
Structure-Activity Relationship (SAR) studies reveal:
| Substituent Position | Biological Activity | Key Finding |
|---|---|---|
| meta (3-CF₃) | Antifungal (IC₅₀ = 2.1 µM) | Enhanced lipophilicity improves membrane permeability . |
| para (4-CF₃) | Kinase inhibition (IC₅₀ = 5.8 µM) | Steric hindrance reduces target binding affinity . |
| Chlorine (3-Cl) | Lower solubility | Reduced bioavailability compared to fluorine analogs . |
Q. How can contradictions in reported biological data be resolved?
Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). To address this:
- Standardize cell-based assays using ≤0.1% DMSO to avoid cytotoxicity artifacts.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding constants .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- Dynamic NMR : Detects rotational barriers in trifluoromethyl groups at low temperatures.
- DFT Calculations : Predict electronic effects of substituents on triazole ring reactivity (e.g., HOMO-LUMO gaps) .
Material Science Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
